molecular formula C12H10O2S2 B3339091 2,2'-Dithiodiphenol CAS No. 6300-58-9

2,2'-Dithiodiphenol

Cat. No.: B3339091
CAS No.: 6300-58-9
M. Wt: 250.3 g/mol
InChI Key: FNXXLDHPVGHXEM-UHFFFAOYSA-N
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Description

2,2’-Dithiodiphenol: is an organic compound with the molecular formula C₁₂H₁₀O₂S₂. It is characterized by the presence of two phenol groups connected by a disulfide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dithiodiphenol can be synthesized through the oxidation of 2-mercaptophenol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an appropriate solvent like ethanol or acetic acid. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired disulfide bond .

Industrial Production Methods: In industrial settings, the production of 2,2’-Dithiodiphenol may involve large-scale oxidation processes using similar oxidizing agents. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dithiodiphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Dithiodiphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Dithiodiphenol involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, making it a versatile reagent in redox chemistry. In biological systems, it can interact with thiol-containing proteins and enzymes, affecting their structure and function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Uniqueness: 2,2’-Dithiodiphenol is unique due to its specific arrangement of phenol groups and the disulfide bond. This structure imparts distinct chemical properties, such as its reactivity in redox reactions and its ability to form stable complexes with metals. These properties make it valuable in various applications, from chemical synthesis to biological research .

Properties

IUPAC Name

2-[(2-hydroxyphenyl)disulfanyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXXLDHPVGHXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)SSC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212218
Record name 2,2'-Dithiodiphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6300-58-9
Record name 2,2'-Dithiodiphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC45168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Dithiodiphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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